Dicoumarol derivative, 4
Description
Historical Context of Dicoumarol Discovery and Early Research Relevance
The discovery of dicoumarol is a classic tale in pharmacology, originating from a mysterious bleeding disease in cattle in the 1920s. nih.govresearchgate.net Veterinarian Frank W. Schofield linked the ailment to the consumption of spoiled sweet clover hay. nih.govresearchgate.net This observation sparked the interest of Karl Paul Link and his team at the University of Wisconsin, who, after years of research, isolated the anticoagulant agent, dicoumarol, in 1940. nih.govwikipedia.orgnih.gov This breakthrough not only solved the veterinary puzzle but also laid the foundation for the development of oral anticoagulant therapies. nih.govresearchgate.net
Early research on dicoumarol primarily focused on its anticoagulant properties, which stem from its ability to antagonize vitamin K. nih.govpinellinutraceuticals.com This mechanism involves the inhibition of the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of several clotting factors. nih.govpatsnap.com For a period, dicoumarol itself was used as an anticoagulant drug. wikipedia.org
Evolution of Research on Dicoumarol Structural Analogues
The initial success of dicoumarol spurred chemists to synthesize and investigate a multitude of its structural analogues. nih.govnih.gov This led to the development of more potent and pharmacokinetically superior anticoagulants, such as warfarin (B611796), which eventually replaced dicoumarol in most clinical applications. wikipedia.orgpinellinutraceuticals.com
The synthesis of dicoumarol derivatives is often achieved through the condensation reaction of 4-hydroxycoumarin (B602359) with various aldehydes. nih.govacs.orgresearchgate.net This straightforward method has allowed for the creation of a vast library of dicoumarol analogues with diverse substituents, leading to a wide range of biological activities. nih.govresearchgate.net Research has shown that modifications to the dicoumarol scaffold can significantly influence its properties, leading to compounds with not only anticoagulant effects but also antimicrobial, anti-inflammatory, and anticancer potential. nih.govresearchgate.net
Contemporary Significance of 4-Hydroxycoumarin Derivatives in Advanced Chemical Research
Today, 4-hydroxycoumarin derivatives, the parent structures of dicoumarol, are recognized as privileged scaffolds in medicinal chemistry and chemical biology. mdpi.comresearchgate.netrsc.org Their versatile chemical nature allows for the creation of compounds with a broad spectrum of biological activities. scielo.brarabjchem.org
Modern research continues to explore the potential of these derivatives beyond anticoagulation. Studies are investigating their roles as enzyme inhibitors, with some derivatives showing potent inhibition of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net This has opened up new avenues for their potential application in areas such as cancer research. nih.govnih.gov The ability to synthesize a wide array of these compounds allows for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of new therapeutic agents and chemical probes. researchgate.netresearchgate.net
Detailed Research Findings
The synthesis of dicoumarol derivatives, including "Dicoumarol derivative, 4," often involves the Knoevenagel condensation followed by a Michael addition of 4-hydroxycoumarin with an appropriate aldehyde. nih.gov Various catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of these syntheses. nih.govacs.orgresearchgate.net
The biological evaluation of these derivatives has revealed a wide range of activities. For instance, some dicoumarol analogues exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Others have shown promising antioxidant properties. mdpi.comcdnsciencepub.com The specific biological profile of each derivative is highly dependent on the nature and position of the substituents on the core structure.
Below are interactive data tables summarizing key information about dicoumarol and its derivatives.
Table 1: Physicochemical Properties of Dicoumarol
| Property | Value | Reference |
| CAS Registry Number | 66-76-2 | drugfuture.com |
| Molecular Formula | C19H12O6 | drugfuture.com |
| Molecular Weight | 336.29 g/mol | drugfuture.com |
| Melting Point | 287-293 °C | drugfuture.com |
| Appearance | Minute crystals | drugfuture.com |
| Solubility | Practically insoluble in water, alcohol, and ether. Soluble in aqueous alkaline solutions. | pinellinutraceuticals.comdrugfuture.com |
Table 2: Biological Activities of Selected 4-Hydroxycoumarin Derivatives
| Compound Type | Biological Activity | Reference |
| Warfarin | Anticoagulant | wikipedia.orgmdpi.com |
| Acenocoumarol | Anticoagulant | pinellinutraceuticals.comnih.gov |
| Various Dicoumarol Derivatives | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | nih.govresearchgate.netnih.gov |
| 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin | Potent in vitro anticoagulant activity | mdpi.com |
| (E)-3-(2-hydroxynaphthalen-1-y)chroman-2,4-dione | NQO1 Inhibition, Cytotoxicity towards A549 cancer cells | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H20O8 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O8/c1-2-33-20-13-14(11-12-17(20)28)21(22-24(29)15-7-3-5-9-18(15)34-26(22)31)23-25(30)16-8-4-6-10-19(16)35-27(23)32/h3-13,21,28-30H,2H2,1H3 |
InChI Key |
DGLURGGLYYGFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
Molecular Structure Activity Relationship Sar Studies of Dicoumarol Derivatives
Influence of Substituent Nature on Biological Activity
The type of substituent attached to the dicoumarol framework plays a pivotal role in modulating its biological properties. The electronic and steric effects of these substituents can alter the molecule's interaction with biological targets, thereby influencing its efficacy. jetir.org
The substituent on the methylene bridge connecting the two 4-hydroxycoumarin (B602359) rings is a key determinant of the molecule's biological activity. nih.gov The dynamic structure of dicoumarols, characterized by restricted rotation around this methylene bridge, is modified by the presence of a substituent (R). nih.gov This modification can influence the molecule's ability to bind to target enzymes.
Research on the antibacterial effects of dicoumarol derivatives has shown that the substitution of a bulky benzene (B151609) group at the methylenebis position often leads to a decrease in efficacy. researchgate.net This suggests that steric hindrance at this position can negatively impact the compound's interaction with its bacterial target. For instance, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study highlighted that structural features around the substituted benzene ring of dicoumarols are critical for their antibacterial activity. researchgate.net
The electronic properties of substituents on the dicoumarol scaffold significantly affect their biological activity. Electron-withdrawing groups (EWGs) can modulate the electronic distribution within the molecule, thereby influencing its reactivity and binding affinity. researchgate.net
Studies on the anti-Staphylococcus aureus activity of dicoumarol derivatives have revealed an inverse correlation with the presence of electron-withdrawing substituents like chlorine (-Cl), nitro (-NO2), and trifluoromethyl (-CF3). researchgate.net However, in the context of antifungal activity against Aspergillus strains, the presence of electron-withdrawing groups such as -NO2 or acetate (B1210297) was found to be favorable. mdpi.com For instance, a chlorine atom at the para-position of a phenyl ring at the 3-position resulted in potent anticoagulant activity, superior to a nitro group at the same position. nih.gov The presence of a nitro group can cause a hypsochromic (blue) shift in the molecule's electronic spectrum, indicating its strong electron-withdrawing nature. nih.gov
| Substituent Group | General Effect on Activity | Specific Activity Affected | Reference |
|---|---|---|---|
| -Cl (Chlorine) | Potent anticoagulant activity at para position | Anticoagulant | nih.gov |
| -NO2 (Nitro) | Favorable for antifungal activity | Antifungal | mdpi.com |
| -CF3 (Trifluoromethyl) | Inverse correlation with antibacterial activity | Antibacterial | researchgate.net |
Conversely, electron-donating groups (EDGs) can also significantly influence the biological profile of dicoumarol derivatives. These groups increase the electron density in the molecule, which can enhance interactions with certain biological targets. nih.govrsc.org
For antimicrobial activity, an opposite trend to that of EWGs was observed, with electron-donating compounds such as hydroxyl (-OH), methoxy (-OMe), and amine groups showing a positive correlation. researchgate.net In terms of antioxidant activity, computational studies have shown that electron-donating substituents like -OCH₃ can enhance this property, while electron-withdrawing groups tend to reduce it. walisongo.ac.id The electron-donating effect of -OH and -OMe groups can lead to a bathochromic (red) shift in the wavenumber values, indicating an increase in electron density and structural relaxation. nih.gov The presence of an ortho-phenolic hydroxyl group in the benzene ring has been associated with remarkable antioxidant and antitumor activities. jetir.org
| Substituent Group | General Effect on Activity | Specific Activity Affected | Reference |
|---|---|---|---|
| -OH (Hydroxyl) | Positive correlation with antimicrobial activity; enhances antioxidant activity | Antimicrobial, Antioxidant | researchgate.netjetir.org |
| -OMe (Methoxy) | Positive correlation with antimicrobial activity; enhances antioxidant activity | Antimicrobial, Antioxidant | researchgate.netwalisongo.ac.id |
| Amine Groups | Positive correlation with antimicrobial activity | Antimicrobial | researchgate.net |
The size and spatial arrangement of substituents, known as steric effects, can profoundly impact a molecule's ability to fit into a binding site. rsc.orgmdpi.com In dicoumarol derivatives, the steric bulk of substituents, particularly at the para position of an aromatic ring, is a critical factor.
For anticoagulant activity, it has been observed that a chlorine atom at the para-position of the aromatic ring leads to potent effects compared to other halogens or a nitro group at the same position. nih.gov This suggests an optimal size and shape requirement for effective binding to the target enzyme, vitamin K epoxide reductase. nih.gov Generally, the substitution of a sterically bulky benzene group on the methylenebis position tends to decrease the antibacterial efficacy of dicoumarol derivatives. researchgate.net This finding implies that excessive bulk can create steric hindrance, preventing the molecule from adopting the necessary conformation for binding. researchgate.net
Positional Effects of Substituents on Activity and Binding Affinity
The position of a substituent on the dicoumarol scaffold is as important as its chemical nature. pinellinutraceuticals.com Different positions on the coumarin (B35378) ring system offer distinct opportunities for interaction with biological targets. encyclopedia.pub
Computational Approaches in SAR Elucidation
In modern drug discovery, computational methods are indispensable tools for elucidating the SAR of new compounds. mdpi.commdpi.com These in silico techniques provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective drug candidates.
Several computational approaches are employed in the study of dicoumarol derivatives:
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a statistical model correlating the biological activity of a set of compounds with their 3D structural properties. nih.gov It can generate contour maps that highlight regions where steric bulk, positive or negative charges are favorable or unfavorable for activity, thus providing a roadmap for structural modifications. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. mdpi.comnih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with reactivity and biological activity. mdpi.com
These computational studies have been instrumental in understanding the SAR of coumarin derivatives, confirming experimental findings and providing a theoretical basis for the observed biological activities. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For dicoumarol derivatives, QSAR analyses have been instrumental in identifying key physicochemical properties that govern their potency.
Early studies focused on the uncoupling of mitochondrial oxidative phosphorylation and found that for dicoumarols substituted on the methylene bridge, the substituent (R) should be as small and hydrophilic as possible to be a potent uncoupler nih.gov. More recent research on various 4-hydroxycoumarin derivatives has expanded on these findings, demonstrating that specific electronic and steric properties are crucial for anticoagulant activity nih.govhu.edu.jo. For instance, a QSAR study on a series of 4-hydroxycoumarin derivatives revealed that the presence of a halogen, particularly chlorine, at the para-position of an aromatic ring substituent resulted in potent anticoagulant activities compared to other substituents like nitro groups nih.gov.
Table 1: Influence of Substituents on Anticoagulant Activity of 4-Hydroxycoumarin Derivatives based on QSAR Findings
| Substituent Position | Favorable Properties for High Activity | Unfavorable Properties | Reference |
|---|---|---|---|
| Methylene Bridge | Small size, Hydrophilic | Bulky, Lipophilic | nih.gov |
| Phenyl Ring (para-position) | Electron-withdrawing (e.g., Chlorine) | Nitro group | nih.gov |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. For classes of compounds like dicoumarol derivatives, CoMFA provides contour maps that visualize regions where changes in these fields will affect activity.
Studies on related inhibitors have shown that CoMFA models can yield significant correlations. For example, in an analysis of anti-cancer derivatives, CoMFA contour maps indicated that highly electropositive substituents with low steric tolerance are required at certain positions, while bulky electronegative substituents are favored elsewhere nih.gov. For antibacterial dicoumarol derivatives, CoMFA analysis has suggested that steric repulsion at the para-position of a phenyl substituent could decrease activity researchgate.net. These principles are applicable to understanding the SAR of anticoagulant dicoumarol derivatives, where the shape and electronic distribution of the molecule are critical for binding to the target enzyme, vitamin K epoxide reductase (VKOR) pinellinutraceuticals.comdrugbank.comnih.gov.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the intermolecular interactions required for biological activity.
CoMSIA studies on molecules with similar scaffolds have clarified the importance of these additional fields. For instance, analysis of certain anti-cancer agents revealed the specific regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor fields influence biological activity nih.gov. In the context of dicoumarol derivatives, CoMSIA could precisely map the hydrophobic and hydrogen-bonding interactions within the active site of target proteins. The 4-hydroxy group, a hallmark of this class of anticoagulants, is a critical hydrogen bond donor, and its interaction with the target enzyme is essential for activity nih.govwikipedia.org. CoMSIA can help optimize substitutions on the aromatic rings to enhance hydrophobic interactions and further stabilize the ligand-target complex.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For dicoumarol derivatives, the primary target for anticoagulant activity is Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) pinellinutraceuticals.comdrugbank.com. Docking simulations have provided significant insights into how these molecules fit into the VKORC1 active site.
Simulations have shown that the two 4-hydroxycoumarin cores and a central phenyl substituent can form a specific conformation within the active site of target enzymes nih.gov. The interactions often involve hydrogen bonds between the hydroxyl groups of the coumarin rings and key amino acid residues, such as asparagine and serine, in the active site biorxiv.org. Furthermore, pi-pi stacking interactions between the aromatic rings of the dicoumarol derivative and tyrosine residues in the binding pocket contribute to the stability of the complex biorxiv.org. Docking studies have been successfully used to predict the binding modes of various dicoumarol derivatives, helping to explain their observed biological activities, including antibacterial and antifungal effects nih.govacs.org.
Table 2: Key Interactions of Dicoumarol Derivatives in Target Protein Binding Sites
| Type of Interaction | Ligand Moiety Involved | Protein Residue Examples | Reference |
|---|---|---|---|
| Hydrogen Bonding | 4-hydroxy group, Carbonyl group | Asparagine, Serine, Tyrosine | biorxiv.org |
| Pi-Pi Stacking | Aromatic/Phenyl rings | Tyrosine | biorxiv.org |
Molecular Dynamics Simulations for Bioactive Conformations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can predict the dynamic behavior of the complex over time. MD simulations are used to obtain the bioactive conformations of dicoumarol derivatives and to assess the stability of the docked pose.
For dicoumarol derivatives investigated for anti-inflammatory activity, MD simulations were performed on the best-scoring docked poses to confirm their stability and bioactive conformation within the enzyme's active site nih.govnih.govacs.org. These simulations show that within the binding pocket, the most active compounds can adopt a stable pyramidal structure, which is crucial for their inhibitory mechanism nih.gov. MD simulations are a vital tool for refining the results from molecular docking and providing a more realistic representation of the binding event, which is essential for understanding the nuanced SAR of flexible molecules like dicoumarol derivatives mdpi.com.
Homology Modeling of Potential Protein Targets
For many drug targets, an experimentally determined 3D structure (from X-ray crystallography or NMR) is not available. In such cases, homology modeling can be used to build a 3D model of the target protein based on the known structure of a homologous protein.
The primary target of anticoagulant dicoumarols, human VKORC1 (hVKORC1), for a long time lacked a high-resolution crystal structure nih.govmdpi.com. Therefore, researchers relied on homology models built using the crystal structure of a bacterial homolog as a template mdpi.comresearchgate.netnih.gov. These models have been instrumental in performing molecular docking and simulation studies to understand how warfarin (B611796), dicoumarol, and other derivatives bind to the enzyme mdpi.comresearchgate.net. Although different models have predicted varying topologies (e.g., 3, 4, or 5 transmembrane helices), they have provided a structural framework to rationalize the effects of mutations that cause resistance to anticoagulants and to guide the design of new inhibitors mdpi.comnih.gov.
Proposed Molecular Mechanisms of Action Based on SAR
The collective findings from SAR studies, including QSAR, 3D-QSAR, docking, and MD simulations, converge to propose a detailed molecular mechanism of action for dicoumarol derivatives.
The anticoagulant effect is initiated by the competitive inhibition of VKORC1 drugbank.comwikipedia.org. The SAR data indicate that the 4-hydroxycoumarin scaffold is essential. This structure mimics that of Vitamin K, allowing it to bind to the enzyme's active site pinellinutraceuticals.comnih.gov. Molecular modeling studies propose the following key events:
Binding and Orientation : The dicoumarol derivative enters the hydrophobic active site of VKORC1. The specific substitutions on the phenyl rings, as identified by QSAR and CoMFA/CoMSIA, are crucial for optimizing van der Waals and hydrophobic interactions, ensuring a snug fit and proper orientation.
Key Hydrogen Bonds : The 4-hydroxy groups on the coumarin rings act as critical hydrogen bond donors, forming strong interactions with specific amino acid residues in the VKORC1 active site, effectively anchoring the molecule biorxiv.org.
Enzyme Inhibition : This stable binding physically obstructs the access of the natural substrate, vitamin K epoxide, to the catalytic center of the enzyme. This inhibition prevents the reduction of vitamin K epoxide to vitamin K, which is a necessary step for the post-translational gamma-carboxylation of several blood clotting factors drugbank.comnih.gov.
Conformational Blockade : As suggested by molecular dynamics, the bound inhibitor may induce or stabilize a specific conformation of the enzyme that is catalytically inactive. For instance, studies on other targets have shown that active dicoumarol derivatives form a stable pyramidal structure that acts as a spatial barrier, preventing the catalytic activity of the enzyme nih.gov.
In essence, the structure of an active dicoumarol derivative is finely tuned to maximize its affinity for the VKORC1 active site through a combination of steric, electrostatic, and hydrophobic interactions, leading to potent inhibition of the vitamin K cycle and a subsequent anticoagulant effect.
Aromatic Donor-Acceptor Relationships
The electronic properties of substituents on the aromatic rings of dicoumarol derivatives play a pivotal role in their biological activity. An "aromatic donor-acceptor" relationship has been proposed as a key aspect of the mechanism of action for certain activities. researchgate.net This relationship pertains to the electronic interplay between the dicoumarol derivative and its biological target. The nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly modulate this interaction and, consequently, the compound's potency.
For instance, in the context of anti-Staphylococcus aureus activity, a clear correlation has been observed between the electronic nature of the substituent and the resulting biological effect. researchgate.net Derivatives featuring electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OMe), and amine (-NH2) groups tend to exhibit enhanced activity. Conversely, the presence of electron-withdrawing groups (EWGs) like chloro (-Cl), nitro (-NO2), and trifluoromethyl (-CF3) has been shown to have an inverse correlation with antimicrobial efficacy. researchgate.net This suggests that for this particular activity, an electron-rich aromatic system on the dicoumarol derivative is favorable for target interaction.
| Substituent Type | Examples | Effect on Anti-Staphylococcus aureus Activity |
|---|---|---|
| Electron-Donating Groups (EDGs) | -OH, -OMe, -NH2 | Positive correlation (increased activity) researchgate.net |
| Electron-Withdrawing Groups (EWGs) | -Cl, -NO2, -CF3 | Inverse correlation (decreased activity) researchgate.net |
Hydrogen Bonding and Steric Interactions at Active Sites
The three-dimensional structure of dicoumarol derivatives and their ability to form specific non-covalent interactions are critical determinants of their biological function. Hydrogen bonding and steric factors are paramount in dictating the binding affinity and orientation of these molecules within the active sites of their target enzymes or receptors.
Dicoumarol and its derivatives are characterized by intramolecular hydrogen bonds, which create a relatively rigid, dimeric structure with restricted rotation around the central methylene bridge. nih.govresearchgate.net These internal hydrogen bonds are crucial as they help to lock the molecule into a specific conformation that is favorable for binding to a biological target. researchgate.net The introduction of a substituent on the methylene bridge can alter this dynamic and the propensity for proton exchange of the hydroxyl groups. nih.gov
Molecular docking studies have revealed that dicoumarol derivatives are often stabilized in the active sites of target proteins through a network of hydrogen bonds and arene-H interactions with amino acid residues. nih.gov For example, the mechanism of action for some derivatives is thought to involve not only aromatic pi-pi interactions for stabilization but also direct hydrogen bonding to the hydroxyl group of a tyrosine residue within the active site. researchgate.net
Steric interactions also play a significant role. The size and shape of the substituents can either enhance or hinder the binding of the derivative to its target. For instance, in the uncoupling of mitochondrial oxidative phosphorylation, it has been found that the substituent on the methylene bridge should be as small and as hydrophilic as possible to be a potent uncoupler. nih.gov Conversely, the introduction of a sterically bulky group on the methylenebis position has been observed to decrease the antibacterial efficacy of dicoumarol derivatives. researchgate.net This highlights that excessive bulk can create steric hindrance, preventing the optimal orientation of the molecule within the active site and disrupting key interactions. researchgate.net
| Structural Feature | Role in Biological Activity | Example |
|---|---|---|
| Intramolecular Hydrogen Bonds | Maintain a favorable conformation for binding. researchgate.net | Holds the two 4-hydroxycoumarin moieties in a specific orientation. nih.govresearchgate.net |
| Hydrogen Bonding with Active Site | Stabilizes the ligand-target complex. nih.gov | Interaction with tyrosine residues. researchgate.net |
| Steric Bulk of Substituents | Can hinder or facilitate binding depending on the target. | Small, hydrophilic groups favor uncoupling of oxidative phosphorylation nih.gov, while bulky groups can decrease antibacterial activity. researchgate.net |
Mechanistic Investigations of Dicoumarol Derivative, 4, and Analogues at the Molecular and Cellular Levels
Enzymatic Inhibition Profiles
The biological effects of dicoumarol derivatives are intrinsically linked to their ability to inhibit specific enzymes. The following sections explore the nuanced interactions of these compounds with a panel of enzymes, shedding light on their mechanisms of action.
Inhibition of NAD(P)H-Dependent Flavoproteins
Dicoumarol and its analogues are recognized as potent inhibitors of NAD(P)H-dependent flavoproteins. These enzymes, which utilize a flavin cofactor, are crucial for a variety of cellular processes. The inhibitory action of dicoumarol derivatives on these proteins is a cornerstone of their biological activity. Dicoumarol itself is a well-established competitive inhibitor with respect to the NAD(P)H cofactor. nih.gov This competitive inhibition mechanism suggests that these coumarin (B35378) derivatives likely bind to the nucleotide-binding site of the flavoenzyme, thereby preventing the binding of NAD(P)H and subsequent electron transfer.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Inhibition
A prime example of an NAD(P)H-dependent flavoprotein inhibited by dicoumarol derivatives is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a cytosolic enzyme that plays a critical role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. nih.govnih.govresearchgate.net
Dicoumarol is a potent competitive inhibitor of NQO1 with respect to NAD(P)H, with a reported dissociation constant (Kd) in the nanomolar range (10-50 nM). nih.gov This strong inhibition disrupts the protective function of NQO1. nih.govresearchgate.net While specific inhibitory data for a universally recognized "Dicoumarol derivative, 4" is not consistently available in the literature, studies on various coumarin-based compounds have revealed that some are even more potent inhibitors of NQO1 than dicoumarol itself. scielo.brnih.gov The inhibitory mechanism for these derivatives is often found to be competitive with the NAD(P)H coenzyme. nih.gov
Table 1: NQO1 Inhibition by Dicoumarol
| Compound | Inhibition Type | Dissociation Constant (Kd) |
| Dicoumarol | Competitive with NAD(P)H | 10-50 nM |
Data sourced from multiple studies.
Vitamin K Epoxide Reductase Inhibition
The most well-documented activity of dicoumarol and its derivatives is their role as vitamin K antagonists, which stems from their inhibition of Vitamin K Epoxide Reductase (VKOR). mdpi.commdpi.com VKOR is a critical enzyme in the vitamin K cycle, responsible for regenerating the reduced form of vitamin K, which is essential for the gamma-carboxylation of several blood clotting factors. mdpi.com
Table 2: VKOR Inhibition by Warfarin (B611796)
| Compound | Target Enzyme | IC50 | Inhibition Type |
| Warfarin | hVKOR | 13 nM | Mixed-type / Competitive Tight-Binding |
IC50 value is an example from a specific study and can vary based on experimental conditions.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Coumarin derivatives have been investigated for their anti-inflammatory properties, which may be linked to their ability to inhibit LOX enzymes.
While direct and specific inhibitory data for "this compound" on LOX is scarce, studies on various coumarin derivatives have shown a range of inhibitory activities. For instance, some coumarins have been found to inhibit soybean lipoxygenase with varying potencies. mdpi.com The mechanism of inhibition is often attributed to their antioxidant and free-radical scavenging properties. Molecular docking studies with some derivatives suggest a competitive inhibition mechanism, where the compounds bind to the active site of the enzyme. nih.gov The anti-inflammatory effects of dicoumarol itself further support the potential for this class of compounds to interact with and inhibit inflammatory enzymes like LOX. researchgate.net
Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) Inhibition
Recent research has uncovered a novel target for dicoumarol: Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key regulatory enzyme in glucose metabolism, and its inhibition can shift cancer cells from glycolysis towards oxidative phosphorylation.
A study has demonstrated that dicoumarol can inhibit PDK1 activity, leading to a decrease in the phosphorylation of the pyruvate dehydrogenase (PDH) complex in human hepatocellular carcinoma cells. nih.gov This inhibition of PDK1 by dicoumarol was shown to sensitize cancer cells to the chemotherapeutic agent oxaliplatin. The proposed mechanism involves dicoumarol binding to the lipoamide-binding pocket of PDK1. nih.govnih.gov While specific IC50 or Ki values for dicoumarol or its derivatives as PDK1 inhibitors are not yet well-defined in the literature, this finding opens a new avenue for understanding the anticancer properties of this class of compounds.
Topoisomerase IIβ Kinase Inhibition
Emerging evidence suggests that dicoumarol derivatives may also target topoisomerase IIβ kinase. Topoisomerase IIβ is an essential enzyme involved in managing DNA topology, and its kinase activity is crucial for its function. The inhibition of this kinase can have significant cellular consequences. While the research in this area is still in its early stages, it points towards another potential mechanism through which dicoumarol and its analogues may exert their biological effects. Further investigation is required to elucidate the specific interactions and the functional outcomes of this inhibition.
Cellular Pathway Modulations
Microtubule Stabilization and Tubulin Binding
Dicoumarol, a coumarin anticoagulant, has been found to interact with tubulin and stabilize microtubules. capes.gov.braacrjournals.org This interaction is a key aspect of its antiproliferative mechanism. Research has shown that dicoumarol binds to bovine brain tubulin with a dissociation constant (Kd) of 22 μM. capes.gov.braacrjournals.org Even at a low concentration of 0.1 μM, dicoumarol significantly stabilizes the dynamics of microtubule growth and shortening at their plus ends in vitro. capes.gov.braacrjournals.org
| Parameter | Effect of Dicoumarol | Reference |
| Tubulin Binding (Kd) | 22 μM | capes.gov.braacrjournals.org |
| Microtubule Dynamics | Stabilization | capes.gov.braacrjournals.org |
| Rate of Shortening | Reduced | capes.gov.braacrjournals.org |
| Extent of Shortening | Reduced | capes.gov.braacrjournals.org |
| Time in Attenuated State | Increased | capes.gov.braacrjournals.org |
Inhibition of Cell Division Progression
The stabilization of spindle microtubule dynamics by dicoumarol directly contributes to its ability to inhibit cell division. capes.gov.braacrjournals.org Studies on sea urchin (Strongylocentrotus purpuratus) embryos, which are highly sensitive to microtubule-targeted agents, have demonstrated that dicoumarol inhibits their first cleavage in a concentration-dependent manner. capes.gov.braacrjournals.orgnih.gov A 50% inhibition of cell division was observed at a concentration of 10 μM. capes.gov.braacrjournals.orgnih.gov
This antimitotic effect is a direct consequence of the compound's interaction with tubulin and the subsequent stabilization of the mitotic spindle microtubules. capes.gov.braacrjournals.org Furthermore, research has shown a synergistic effect when dicoumarol is used in combination with Taxol, leading to a more potent inhibition of cell division in sea urchin embryos. capes.gov.braacrjournals.org Other coumarin derivatives have also been investigated for their effects on cell cycle progression. For instance, a synthetic coumarin derivative, 4-flourophenylacetamide-acetyl coumarin (4-FPAC), was found to arrest the cell cycle at the G0/G1 stage in A549 non-small-cell lung cancer cells. nih.gov Similarly, pancratistatin (B116903) derivatives have been shown to inhibit the progression of fibroblasts from the G0/G1 to the S phase of the cell cycle. nih.gov
| Organism/Cell Line | Effect | Concentration for 50% Inhibition | Reference |
| Sea Urchin Embryos | Inhibition of first cleavage | 10 μM | capes.gov.braacrjournals.orgnih.gov |
| A549 Cells (4-FPAC) | Cell cycle arrest at G0/G1 | Not specified | nih.gov |
| 3Y1 Fibroblasts (Pancratistatin derivatives) | Inhibition of G0/G1 to S phase progression | < 1 µM | nih.gov |
Modulation of Apoptosis-Related Proteins
Dicoumarol has been shown to modulate the expression of proteins involved in apoptosis. In studies using rat synoviocytes, dicoumarol was found to protect the cells from apoptosis induced by lipopolysaccharide (LPS). nih.gov It has been observed to alleviate apoptosis, with the apoptosis rate decreasing significantly in the presence of the compound. nih.gov Furthermore, a synthetic coumarin derivative, 4-FPAC, has been shown to induce apoptosis in A549 cells through a mechanism involving both the extrinsic and intrinsic pathways. nih.gov This induction of apoptosis was found to be mediated by reactive oxygen species (ROS) and involved both mitochondria and lysosomes. nih.gov
Influence on Stress-Activated Protein Kinase/c-Jun N-Terminal Kinase Pathways
While direct studies on the influence of this compound, on the Stress-Activated Protein Kinase (SAPK)/c-Jun N-Terminal Kinase (JNK) pathways are not extensively detailed in the provided search results, the broader context of coumarin derivatives suggests potential interactions. The activation of the activator protein 1 (AP-1) transcription factor, which is a downstream target of the JNK pathway, is influenced by some signaling pathways affected by coumarin-related compounds. amsterdamumc.nl For instance, the CD5 signaling pathway in T-lymphocytes upregulates IL-2 gene expression by increasing the DNA binding and transactivation activity of AP-1, a process mediated through the activation of calcium/calmodulin-dependent (CaM) kinase type IV, and is independent of JNK activation. amsterdamumc.nl
Impact on Nuclear Factor-κB (NF-κB) Pathways
Mechanistic studies have demonstrated that dicoumarol's anti-inflammatory effects are not mediated through the NF-κB signaling pathway. nih.govresearchgate.net In experiments with rat synovial fibroblasts, dicoumarol did not affect NF-κB signaling. nih.govresearchgate.net This is in contrast to some other coumarin derivatives, such as umbelliferone, which have been reported to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. nih.gov The lack of Nrf2, a transcription factor involved in the antioxidant response, has been associated with an increase in oxidative stress and pro-inflammatory cytokine production due to the activation of the NF-κB signaling pathway under oxidative stress conditions. nih.gov
Attenuation of NLRP3 Inflammasome Activation
A significant mechanism of action for dicoumarol is its ability to attenuate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govresearchgate.netnih.gov This protein complex plays a crucial role in the inflammatory response. Dicoumarol has been shown to directly interact with NLRP3, promoting its degradation and thereby inhibiting its activation. nih.govresearchgate.netnih.gov This interaction was confirmed through cellular thermal shift assays (CETSA), which showed that dicoumarol increased the thermostability of NLRP3. nih.gov
The promotion of NLRP3 degradation by dicoumarol is significant; it was found to accelerate the protein half-life of NLRP3 from 26.1 hours to 4.3 hours. nih.govresearchgate.netnih.gov This effect was reversible by the proteasome inhibitor MG132, but not by the lysosomal inhibitor NH4Cl, indicating that dicoumarol promotes the proteasomal degradation of NLRP3. nih.govnih.gov By inhibiting NLRP3 inflammasome activation, dicoumarol effectively reduces the secretion of pro-inflammatory cytokines IL-1β and IL-18, which are key mediators of inflammation. nih.gov This attenuation of NLRP3 activation has been shown to inhibit inflammation and fibrosis in a rat model of knee osteoarthritis. nih.govresearchgate.netnih.gov
| Parameter | Effect of Dicoumarol | Reference |
| NLRP3 Inflammasome | Attenuation of activation | nih.govresearchgate.netnih.gov |
| Interaction with NLRP3 | Direct binding and promotion of degradation | nih.govresearchgate.netnih.gov |
| NLRP3 Protein Half-life | Reduced from 26.1h to 4.3h | nih.govresearchgate.netnih.gov |
| Pro-inflammatory Cytokines (IL-1β, IL-18) | Reduced expression | nih.gov |
Promotion of Protein Degradation through the Ubiquitin-Proteasome System
Currently, there is a lack of specific published research detailing the direct effects of the asymmetrical dicoumarol prodrugs, referred to as series 4a-h, on the promotion of protein degradation via the ubiquitin-proteasome system. While the parent compound, dicoumarol, and other derivatives have been studied in this context, specific experimental data for "this compound" is not available in the public domain.
The precursor molecules to the 4a-h series, asymmetrical dicoumarols (2a-h), were identified as potent inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). questjournals.org NQO1 is known to play a role in stabilizing the tumor suppressor protein p53 by preventing its degradation. questjournals.org Theoretically, inhibition of NQO1 by these compounds could lead to decreased p53 stability and subsequent degradation, a process often mediated by the ubiquitin-proteasome system. However, studies to confirm this specific mechanism for the 4a-h series have not been published. Without direct experimental evidence, a detailed analysis of their role in ubiquitin-proteasome-mediated protein degradation remains speculative.
Table 1: Research Findings on this compound and the Ubiquitin-Proteasome System
| Compound/Analogue | Cell Line | Observed Effect on Ubiquitin-Proteasome System | Research Findings |
|---|
Reactive Oxygen Species (ROS) Level Elevation and Mitochondrial Membrane Potential Disruption
Detailed mechanistic studies concerning the specific effects of "this compound" (compounds 4a-h) on reactive oxygen species (ROS) levels and the disruption of mitochondrial membrane potential have not yet been reported in peer-reviewed literature. The primary research on these compounds has focused on their synthesis and evaluation as anticancer agents via MTT assay, which measures cell viability. questjournals.org
Table 2: Research Findings on this compound and ROS/Mitochondrial Effects
| Compound/Analogue | Cell Line | Effect on ROS Levels | Effect on Mitochondrial Membrane Potential | Research Findings |
|---|
Analytical Methodologies for Characterization and Quantification of Dicoumarol Derivative, 4
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For dicoumarol derivatives, IR spectra typically reveal characteristic absorption bands that confirm the presence of key structural features.
The IR spectra of various dicoumarol derivatives consistently show a strong absorption band for the hydroxyl (O–H) group, typically in the range of 3055 to 3471 cm⁻¹. acs.orgnih.gov Another prominent feature is the stretching vibration of the carbonyl (C=O) group of the coumarin (B35378) ring, which appears in the region of 1643 to 1745 cm⁻¹. acs.orgnih.gov The presence of aromatic carbon-carbon double bonds (C=C) is indicated by absorptions around 1567 cm⁻¹. acs.org For instance, in one synthesized series, the carbonyl stretching frequencies for some derivatives were observed around 1641-1654 cm⁻¹, while for others, they appeared at slightly different frequencies, suggesting structural variations. acs.org
Table 1: Characteristic IR Absorption Bands for Dicoumarol Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O–H (hydroxyl) | 3055 - 3471 | acs.orgnih.gov |
| C=O (carbonyl) | 1643 - 1745 | acs.orgnih.gov |
| C=C (aromatic) | ~1567 | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the atoms in Dicoumarol Derivative, 4.
¹H NMR: The ¹H NMR spectra of dicoumarol derivatives exhibit characteristic signals that confirm their structure. A key signal is a singlet corresponding to the hydroxyl (-OH) protons, which typically appears in the downfield region, from δ 8.32 to 11.56 ppm. acs.orgsemanticscholar.org The proton of the methine bridge (CH), which links the two coumarin moieties, resonates as a singlet around δ 6.31 ppm. acs.org The aromatic protons of the coumarin and the aldehyde-derived phenyl ring show multiplets in the range of δ 6.0 to 9.0 ppm. acs.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For dicoumarol derivatives, the sp² hybridized carbon atoms of the aromatic rings and carbonyl groups resonate in the range of δ 104.2 to 169.4 ppm. acs.org The signal for the methine bridge carbon (Ca) is typically found at a much lower chemical shift, around δ 28.4 ppm. acs.org The carbonyl carbons (C=O) of the coumarin rings are generally observed at the lower end of the sp² region.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dicoumarol Derivative
| Assignment | ¹H NMR | ¹³C NMR | Reference |
|---|---|---|---|
| OH | 8.32 - 11.56 | - | acs.orgsemanticscholar.org |
| Aromatic-H | 6.0 - 9.0 | 104.2 - 169.4 | acs.org |
| CH (bridge) | ~6.31 | ~28.4 | acs.org |
| C=O | - | ~164.6 - 169.3 | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to confirm the presence of conjugated systems. Dicoumarol derivatives, with their extensive π-electron systems, exhibit characteristic absorption maxima in the UV-Vis region. While specific data for "this compound" is not detailed in the provided context, related coumarin derivatives are known to be fluorescent and have desirable photophysical properties due to their large π-π conjugated systems. researchgate.net
Mass Spectrometry (MS, ES(+,-)-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ES) is a soft ionization technique commonly used for the analysis of dicoumarol derivatives. Both positive (ES+) and negative (ES-) modes can be employed to obtain the mass spectrum. acs.org The fragmentation patterns observed in the MS/MS spectra of coumarin derivatives can help in their structural elucidation. nih.gov
Chromatographic Separation and Determination Methods
Chromatographic techniques are essential for the separation, identification, and quantification of dicoumarol derivatives in various matrices.
High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of dicoumarol and its derivatives. researchgate.net The method typically employs a reversed-phase C18 column for separation. researchgate.netbiotech-asia.org
A variety of mobile phases can be used, often consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component, sometimes with the addition of an acid like acetic acid to improve peak shape. researchgate.netbiotech-asia.org Gradient elution is frequently employed to achieve optimal separation of multiple components in a sample. researchgate.net
Different detectors can be coupled with HPLC for the detection and quantification of dicoumarol derivatives:
UV Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used, with detection wavelengths typically set in the UV region where coumarins exhibit strong absorbance. researchgate.netbiotech-asia.org
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (HPLC-MS or HPLC-MS/MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the analytes, even in complex matrices. nih.gov The multiple reaction monitoring (MRM) mode in tandem mass spectrometry is particularly effective for this purpose. nih.gov
Fluorescence Detector: Given the fluorescent nature of many coumarin derivatives, a fluorescence detector can offer high sensitivity and selectivity for their determination. researchgate.net
The reliability of HPLC methods is established through validation parameters such as linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, one HPLC-DAD method for dicoumarol showed good linearity in the concentration range of 0.7–100 μg/mL with high correlation coefficients. researchgate.net
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. In the synthesis of dicoumarol derivatives, TLC is an indispensable tool.
The progress of the condensation reaction between 4-hydroxycoumarin (B602359) and various aldehydes to form 3,3'-arylidene-bis(4-hydroxycoumarin) derivatives is typically monitored by TLC. researchgate.net This is achieved by spotting a small amount of the reaction mixture onto a TLC plate, usually a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel.
The plate is then developed in a sealed chamber with a suitable solvent system, referred to as the mobile phase. For coumarin derivatives, various solvent systems can be employed, such as a mixture of toluene (B28343) and acetone (B3395972) (e.g., in an 85:15 ratio), which has proven effective for separating related compounds like warfarin (B611796) and coumaphos. lew.ro After the solvent front has moved a significant distance up the plate, the plate is removed, dried, and the separated spots are visualized. Visualization can often be done under UV light, or by using a developing agent, such as a diazo salt solution, which produces colored spots for coumarin compounds. lew.ro The reaction is considered complete when the spot corresponding to the starting materials has disappeared and a new spot, representing the product, has appeared and intensified. srce.hr This method allows for a rapid and efficient way to determine the optimal reaction time and conditions. lew.ro
Elemental Analysis
Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This method provides the empirical formula of the substance, which can be compared with the theoretical values calculated from the proposed molecular formula. The close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.
For dicoumarol derivatives, elemental analysis is routinely performed to confirm that the synthesis has yielded the correct product. nih.govnih.gov The analysis is carried out using a specialized instrument known as an elemental analyzer, such as the LECO CHNS-932. nih.gov A small, precisely weighed amount of the purified compound is combusted in a stream of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.
The results are then compared with the calculated theoretical values. For example, for a representative dicoumarol derivative, the experimental percentages of carbon and hydrogen would be expected to align closely with the calculated values, typically within a ±0.4% margin of error, which is standard for this technique.
Table 1: Elemental Analysis Data for a Representative Dicoumarol Derivative
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 67.86 | 67.80 |
Note: Data is representative for a compound like 3,3'-(Phenylmethylene)bis(4-hydroxycoumarin), C₂₅H₁₆O₆.
X-ray Crystallography for Structural Confirmation
While techniques like NMR, IR spectroscopy, and elemental analysis provide essential information about the connectivity and composition of a molecule, single-crystal X-ray crystallography provides the most definitive and unambiguous proof of its three-dimensional structure. This powerful analytical method determines the precise arrangement of atoms within a crystal, revealing detailed information about bond lengths, bond angles, and stereochemistry.
For complex structures like substituted 3,3'-arylidene-bis(4-hydroxycoumarin)s, X-ray crystallography offers unequivocal structural confirmation. nih.gov In a study by Perjési et al., single-crystal X-ray diffraction was used to determine the stereostructure of several dicoumarol derivatives, including the 4-trifluoromethylphenyl and 2-nitrophenyl derivatives. nih.gov
The analysis revealed that in the solid state, these compounds adopt a conformation where the two 4-hydroxycoumarin moieties are held in an anti-disposed arrangement. nih.gov This conformation is stabilized by intramolecular hydrogen bonds between the hydroxyl group of one coumarin ring and the carbonyl oxygen atom of the other. nih.gov This level of detailed structural insight is unique to X-ray crystallography and is invaluable for understanding the molecule's properties.
The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The data is then processed to generate an electron density map, from which the positions of the individual atoms can be determined, leading to the final crystal structure.
Table 2: Crystallographic Data for a Representative Dicoumarol Derivative (3,3′-(4-Trifluoromethylphenyl)methylene-bis-(4-hydroxycoumarin))
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.658(3) |
| b (Å) | 7.747(2) |
| c (Å) | 17.587(4) |
| β (°) | 109.59(3) |
| Volume (ų) | 2009.1(8) |
| Z (molecules/unit cell) | 4 |
Source: Data from Perjési et al. (2011) nih.gov
Future Research Directions and Translational Potential for Dicoumarol Derivative, 4
Elucidation of Undisclosed Molecular Mechanisms of Action
While initial studies have highlighted the bioactivities of dicoumarol derivatives, the precise molecular mechanisms underlying their effects often remain to be fully uncovered. nih.govnih.govresearchgate.net Future research must prioritize a deep dive into the molecular pathways modulated by Dicoumarol derivative, 4. Although the parent compound, dicoumarol, is known to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), it is crucial to determine if and how this compound interacts with this and other potential targets. nih.govpinellinutraceuticals.com Investigating its influence on key cellular processes such as apoptosis, cell cycle regulation, and signaling cascades in both cancer cells and microbial pathogens will be paramount. researchgate.netmdpi.com Techniques like transcriptomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the cellular response to this compound, revealing novel mechanisms and potential biomarkers of response.
Development of Novel Dicoumarol Analogues with Enhanced Specificity and Efficacy
The synthesis of various dicoumarol derivatives has demonstrated that structural modifications can significantly impact biological activity. nih.govacs.orgresearchgate.net Building on this, a focused effort to develop novel analogues of this compound is a logical next step. Structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical moieties responsible for its therapeutic effects. pinellinutraceuticals.com By systematically modifying the structure, researchers can aim to enhance its specificity towards cancer cells or microbial targets, thereby potentially reducing off-target effects and improving its therapeutic index. mdpi.com The goal is to create analogues with superior potency, improved pharmacokinetic properties, and a more favorable safety profile. nih.gov
Addressing Mechanisms of Resistance in Antimicrobial and Anticancer Contexts
Drug resistance is a major hurdle in both infectious disease and cancer therapy. nih.govresearchgate.net Understanding and overcoming potential resistance mechanisms to this compound is critical for its long-term viability as a therapeutic agent. Research should focus on identifying the molecular basis of both intrinsic and acquired resistance. In the antimicrobial context, this could involve investigating alterations in drug targets, increased drug efflux, or enzymatic inactivation. nih.gov Similarly, in cancer, resistance could arise from mutations in target proteins, activation of alternative survival pathways, or enhanced drug metabolism. nih.gov Proactively studying these resistance mechanisms will enable the development of strategies to circumvent them, such as combination therapies or the design of next-generation analogues that are effective against resistant strains or cell lines.
Exploration of Combination Research Strategies for Therapeutic Enhancement
The future of many therapies lies in combination strategies that target multiple pathways simultaneously. Investigating the synergistic potential of this compound with existing antimicrobial and anticancer drugs is a promising avenue. For instance, its ability to inhibit NQO1 could potentially sensitize cancer cells to certain chemotherapeutic agents. pinellinutraceuticals.com In the context of infectious diseases, combining it with conventional antibiotics could lead to a more potent bactericidal or bacteriostatic effect, and potentially combat resistance. nih.gov Preclinical studies evaluating various drug combinations will be essential to identify synergistic interactions and optimal dosing regimens.
Integration with Advanced Drug Delivery Systems (e.g., Nanotechnology)
Advanced drug delivery systems, particularly those based on nanotechnology, offer a powerful approach to enhance the therapeutic efficacy of drugs like this compound. nih.govmdpi.com Encapsulating the compound within nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to tumor sites or infected tissues. nih.gov This can lead to increased local drug concentrations at the site of action while minimizing systemic exposure and potential side effects. nih.gov Research into various nanocarriers, such as liposomes, polymeric nanoparticles, or magnetic nanoparticles, could significantly improve the pharmacokinetic profile and therapeutic window of this promising derivative. nih.govnih.gov
Further In Vitro and In Vivo (Non-Human) Efficacy Studies
While initial in vitro studies have shown promise, extensive further testing is required to validate the efficacy of this compound. nih.govnih.govresearchgate.net Comprehensive in vitro studies should be conducted across a wider range of cancer cell lines and microbial strains to determine its spectrum of activity. nih.govnih.gov Following this, well-designed in vivo studies using animal models are crucial to assess its therapeutic efficacy, pharmacokinetics, and biodistribution in a living system. nih.govnih.govmdpi.com These non-human studies are a critical prerequisite for any potential progression towards clinical trials. nih.gov
Investigation into Novel Target Identification
Beyond its currently presumed targets, it is plausible that this compound interacts with other cellular components to exert its biological effects. nih.gov Employing advanced techniques for target deconvolution, such as chemical proteomics and computational modeling, can help identify novel binding partners and molecular targets. researchgate.net Discovering new targets could not only provide a more complete understanding of its mechanism of action but also open up new therapeutic avenues and potential applications for this class of compounds.
Conclusion and Research Outlook
Summary of Key Research Advancements on Dicoumarol Derivatives
Research into dicoumarol and its derivatives has led to significant advancements across various therapeutic areas. Initially discovered for its anticoagulant properties, dicoumarol became a prototype for a class of vitamin K antagonist drugs. pinellinutraceuticals.comahajournals.org The core mechanism of action for this anticoagulant effect is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme complex, which is crucial for the synthesis of several clotting factors. pinellinutraceuticals.com
Beyond anticoagulation, research has unveiled a much broader pharmacological potential for dicoumarol derivatives. Key advancements include:
Anticancer Activity: Numerous studies have demonstrated the potential of dicoumarol derivatives as anticancer agents. nih.govmdpi.com Their mechanisms are varied and can include the induction of apoptosis (programmed cell death) in cancer cells with minimal toxicity to normal cells. mdpi.com Some derivatives have also been found to inhibit enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in cancer cell survival. pinellinutraceuticals.comnih.gov
Antimicrobial and Antiviral Properties: The therapeutic reach of these compounds extends to infectious diseases. Various dicoumarol derivatives have been synthesized and shown to possess antibacterial and antifungal activities. nih.gov For instance, certain derivatives have demonstrated efficacy against strains like Staphylococcus aureus. pinellinutraceuticals.com Furthermore, antiviral activity against viruses such as HIV and SARS-CoV-2 has also been reported, highlighting the versatility of the dicoumarol scaffold. nih.govnih.gov
Anti-inflammatory Effects: The anti-inflammatory properties of dicoumarol derivatives are another significant area of research. nih.gov Some synthesized compounds have shown potent anti-inflammatory effects in assays measuring the inhibition of enzymes like lipoxygenase and phospholipase A2. acs.org
Advanced Synthesis Methodologies: Significant progress has been made in the synthesis of dicoumarol derivatives, focusing on greener and more efficient methods. nih.gov These include the use of various catalysts and environmentally benign solvents like water, which facilitate easier production and purification of these compounds. nih.govacs.org
| Area of Research | Key Advancements | Example of Activity |
| Anticoagulation | Inhibition of vitamin K epoxide reductase (VKOR). pinellinutraceuticals.com | Prevention of thrombus formation. pinellinutraceuticals.com |
| Oncology | Induction of apoptosis in cancer cells, inhibition of NQO1. nih.govmdpi.comnih.gov | Inhibition of cancer cell growth. mdpi.com |
| Infectious Diseases | Antibacterial, antifungal, and antiviral activities. nih.govpinellinutraceuticals.com | Inhibition of Staphylococcus aureus, HIV, and SARS-CoV-2. nih.govpinellinutraceuticals.comnih.gov |
| Inflammation | Inhibition of pro-inflammatory enzymes like lipoxygenase. acs.org | Reduction of inflammatory markers. acs.org |
| Chemical Synthesis | Development of efficient and environmentally friendly synthetic routes. nih.gov | Use of novel catalysts and aqueous media. nih.govacs.org |
Unanswered Questions and Emerging Research Frontiers
Despite the considerable progress, many questions remain unanswered, paving the way for new research frontiers for specific compounds like a "Dicoumarol derivative, 4."
Specificity and Off-Target Effects: A primary challenge is to design derivatives with high specificity for their intended molecular target, thereby minimizing off-target effects. researchgate.net For any new derivative, it would be crucial to determine its precise binding targets and understand its broader interaction profile within the cell.
Mechanisms of Action: While the primary mechanism for anticoagulation is well-established, the exact molecular pathways for other biological activities, such as anticancer and antimicrobial effects, are often not fully elucidated. nih.gov Future research will need to pinpoint the specific proteins and signaling cascades affected by a given derivative.
In Vivo Efficacy and Safety: Much of the research on novel dicoumarol derivatives is conducted in vitro. A significant hurdle is translating these promising laboratory findings into effective and safe treatments in living organisms. nih.gov Comprehensive preclinical studies are needed to assess the pharmacokinetics, pharmacodynamics, and potential toxicity of new compounds.
Drug Resistance: In the context of both cancer and infectious diseases, the potential for the development of resistance to new therapeutic agents is a major concern. Investigating the mechanisms by which cells might become resistant to a dicoumarol derivative will be critical for its long-term therapeutic viability.
Synergistic Combinations: An emerging area of interest is the use of dicoumarol derivatives in combination with other drugs. For example, studies have explored the synergistic effects of dicoumarol with chemotherapy agents like Taxol, which could lead to more effective cancer treatments with lower toxicity. nih.gov
Significance of Continued Fundamental Research for Future Innovations
Continued fundamental research on dicoumarol derivatives is of paramount importance for driving future innovations in medicine and biotechnology.
Scaffold for Drug Discovery: The dicoumarol structure has proven to be a versatile scaffold for the development of new drugs. nih.gov By systematically modifying this core structure, chemists can create vast libraries of new compounds with potentially novel or improved biological activities.
Understanding Disease Mechanisms: Studying how specific dicoumarol derivatives interact with cellular targets can provide valuable insights into the fundamental mechanisms of diseases like cancer, thrombosis, and infections. nih.gov These compounds can be used as chemical probes to explore complex biological processes.
Development of Novel Therapies: The diverse bioactivities of dicoumarol derivatives suggest their potential for development into new therapies for a wide range of conditions. pinellinutraceuticals.com Continued research could lead to the discovery of new anticoagulants with improved safety profiles, novel anticancer drugs that overcome resistance, or new antimicrobial agents to combat infectious diseases.
Biomedical Materials: Recent research has even explored the use of dicoumarol-based copolyesters for applications in drug delivery and as biocompatible materials, opening up entirely new avenues for innovation beyond traditional pharmacology. mdpi.com
Q & A
Q. What experimental methodologies are recommended for the green synthesis of Dicoumarol Derivative 4?
A solvent-free, eco-friendly protocol using chitosan as a catalyst is effective. This method involves reacting 3-formylchromone, 4-hydroxycoumarin, and piperidine under optimized conditions (e.g., 80°C for 15–30 minutes). Key advantages include high yields (>85%), minimal byproducts, and reduced environmental impact compared to solvent-based methods. Structural confirmation via FT-IR, NMR, and X-ray diffraction is critical for validation .
Q. How do hydrogen-bonding interactions influence the crystal structure of Dicoumarol Derivative 4?
Hydrogen bonds stabilize the crystal lattice, as demonstrated by Hirshfeld surface analysis. For example, O–H···O and N–H···O interactions contribute to a 3D network. X-ray diffraction data (bond lengths: 1.21–1.41 Å; angles: 109.5–124.8°) provide quantitative insights, while packing diagrams visualize these interactions .
Q. What spectroscopic techniques are essential for characterizing Dicoumarol Derivative 4?
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon connectivity.
- UV-Vis : Validates electronic transitions (e.g., π→π* bands at 250–350 nm). Cross-referencing experimental spectra with density functional theory (DFT)-simulated data resolves discrepancies .
Advanced Research Questions
Q. How does Dicoumarol Derivative 4 modulate NLRP3 inflammasome activity in osteoarthritis (OA) models?
In vitro and in vivo studies show it binds NLRP3, promoting its ubiquitin-proteasomal degradation. Key steps:
- Induce OA in chondrocytes or animal models (e.g., collagenase injection).
- Treat with Dicoumarol Derivative 4 (dose range: 10–50 μM).
- Quantify NLRP3 levels (Western blot) and inflammatory cytokines (ELISA). Limitations: Fibrosis inhibition mechanisms remain unclear, requiring RNA-seq or phosphoproteomics for deeper insights .
Q. What computational approaches validate the structure and reactivity of Dicoumarol Derivative 4?
- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV).
- Hirshfeld Analysis : Maps electrostatic potentials and identifies non-covalent interactions (e.g., π-stacking).
- Molecular Docking : Predict binding affinities to targets like NLRP3 (AutoDock Vina). Discrepancies between simulated and experimental UV/IR spectra highlight solvation effects .
Q. How to resolve contradictions in ROS-mediated effects of Dicoumarol derivatives across cancer studies?
Example: Derivative SPL-A increases ROS in endometrial cancer cells (Ishikawa line) but β-lapachone/dicoumarol combinations transiently induce oxidative stress in astrocytes.
- Methodological Adjustments :
- Standardize ROS assays (DCFH-DA vs. MitoSOX).
- Control for NQO1 enzyme activity, which modulates dicoumarol’s pro-/antioxidant duality.
- Use time-course experiments to track ROS dynamics .
Q. What experimental designs address discrepancies in dicoumarol’s antifibrotic vs. pro-fibrotic outcomes?
- In Vitro Models : Treat TGF-β-stimulated fibroblasts with Dicoumarol Derivative 4 (5–20 μM) and quantify α-SMA (qPCR) and collagen (Masson’s trichrome).
- In Vivo Validation : Use bleomycin-induced lung fibrosis mice; assess hydroxyproline content and histopathology.
- Mechanistic Probes : siRNA knockdown of NLRP3 or Smad3 to isolate signaling pathways .
Methodological Best Practices
Q. How to optimize dose-response studies for Dicoumarol Derivative 4 in pharmacological assays?
- Range-Finding : Start with 1–100 μM (in vitro) or 1–50 mg/kg (in vivo).
- Endpoints : Measure IC50 (e.g., cell viability via MTT), EC50 (e.g., ROS induction), and LD50 (acute toxicity).
- Controls : Include positive (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls .
Q. What statistical methods are appropriate for analyzing contradictory data in dicoumarol studies?
- Meta-Analysis : Pool data from multiple studies (e.g., ROS levels across cell types) using random-effects models.
- Sensitivity Analysis : Exclude outliers or adjust for covariates (e.g., cell passage number).
- Machine Learning : Apply clustering algorithms to identify subpopulations with divergent responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
